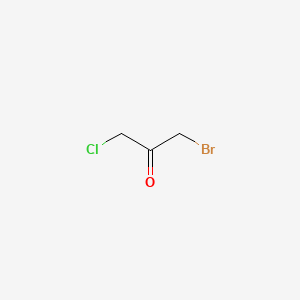

1-Bromo-3-chloro-2-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-2-propanone is a halogenated ketone with the molecular formula C₃H₄BrClO and an estimated molecular weight of 171.35 g/mol. It is identified as a degradation product of 1,2-dibromo-3-chloropropane, formed via reaction with hydroxyl radicals in the atmosphere, with a reported half-life of 37 days .

Q & A

Q. How can synthetic routes for 1-bromo-3-chloro-2-propanone be optimized to minimize competing halogenation pathways?

Basic Research Question

Competing halogenation reactions (e.g., over-bromination or chlorination) are common during synthesis. To address this, researchers can:

- Control stoichiometry : Use a molar excess of the less reactive halogenating agent to direct selectivity. For example, bromine may be added incrementally to avoid over-substitution .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition between halogenation steps, favoring sequential substitution .

- Protecting groups : Temporarily block reactive sites (e.g., ketone oxygen) to prevent undesired side reactions .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization of this compound?

Basic Research Question

Ambiguities in distinguishing halogen positions (e.g., bromine vs. chlorine substitution patterns) require:

- 2D NMR (HSQC/HMBC) : Correlate 13C-1H couplings to confirm halogen proximity to the carbonyl group .

- X-ray crystallography : Definitive determination of molecular geometry and halogen spatial arrangement .

- Isotopic labeling : Use 81Br-enriched precursors to track bromine substitution via mass spectrometry .

Q. How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question

Solvent effects are critical for designing efficient SN₂ reactions:

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states, accelerating reactions by lowering activation energy .

- Protic solvents (e.g., ethanol): Hydrogen bonding with the carbonyl oxygen reduces nucleophile accessibility, slowing kinetics.

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying solvent conditions to model solvent-nucleophile interactions .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations are essential:

- Hybrid functionals (e.g., B3LYP): Accurately model halogen electronegativity effects on bond dissociation energies .

- Solvent models : Include implicit solvation (e.g., PCM) to assess stability in aqueous or organic media .

- Benchmarking : Compare computed enthalpies of formation with experimental DSC data to validate accuracy .

Q. How can conflicting data on the compound’s melting point be reconciled across studies?

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 65–68°C vs. 70–72°C) arise from:

- Purity assessment : Impurities (e.g., residual solvents) depress melting points. Use HPLC or GC-MS to quantify purity .

- Crystallization conditions : Slow cooling yields larger, purer crystals with higher melting points. Fast cooling introduces defects .

- Calibration : Verify equipment (DSC/melting point apparatus) with standard references (e.g., benzoic acid) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

this compound serves as a bifunctional electrophile in Pd-catalyzed couplings:

- Halogen selectivity : Bromine typically undergoes oxidative addition faster than chlorine due to lower bond dissociation energy .

- Steric effects : The ketone group directs regioselectivity by stabilizing transition states through conjugation .

- In situ monitoring : Use 19F NMR (if fluorinated analogs are synthesized) to track intermediate formation .

Q. How does the compound’s electronic structure influence its UV-Vis absorption profile?

Basic Research Question

The carbonyl and halogen groups dictate absorption:

- n→π transitions*: The ketone group absorbs near 280 nm, with bromine and chlorine red-shifting λ_max via inductive effects .

- TD-DFT calculations : Predict electronic transitions and compare with experimental spectra to validate orbital interactions .

- Solvatochromism : Measure shifts in λ_max across solvents (e.g., hexane vs. methanol) to assess polarity effects .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

Decomposition (e.g., hydrolysis or halogen loss) is minimized by:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low-temperature storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C- or 37Cl^{37}\text{Cl}37Cl-) aid in metabolic pathway tracing?

Advanced Research Question

Isotopic labels enable tracking in biological systems:

- 13C NMR : Monitor metabolic incorporation into cellular biomolecules (e.g., amino acids) .

- Mass spectrometry : Detect 37Cl-labeled fragments to map degradation products .

- Synthetic protocols : Use 37Cl-enriched HCl in the final halogenation step .

Q. What role does the compound play in photoinduced electron-transfer reactions?

Advanced Research Question

The ketone and halogens act as electron acceptors/donors:

- Laser flash photolysis : Measure transient absorption spectra to identify radical intermediates .

- Electrochemical studies : Determine reduction potentials via cyclic voltammetry to predict photoreactivity .

- Computational modeling : Map frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-bromo-3-chloro-2-propanone and related halogenated compounds:

Key Observations:

- Halogenation Pattern: The position and number of halogens significantly influence reactivity. For example, 1-bromo-1,1-dichloro-2-propanone’s trihalogenated structure may enhance electrophilicity compared to the dihalogenated target compound.

- Functional Groups: Ketones (e.g., this compound) exhibit carbonyl reactivity (e.g., nucleophilic additions), while halogenated alkanes (e.g., 2-bromo-1-chloropropane) undergo substitution or elimination.

- Aromatic Derivatives : Compounds like 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one have extended conjugation, altering solubility and stability .

This compound:

- Reactivity : The bromine atom (a better leaving group than chlorine) may favor nucleophilic substitution at C1, while the carbonyl group enables condensation or reduction reactions.

- Environmental Role : As a degradation product of 1,2-dibromo-3-chloropropane, it may persist in ecosystems, though its environmental impact is understudied .

1-Bromo-1,1-dichloro-2-propanone (CAS 1751-16-2):

- Applications: Potential use as a reactive intermediate in synthesizing agrochemicals or pharmaceuticals due to its trihalogenated structure .

1,1-Dibromo-3-chloro-2-propanone (D-10052):

- Reactivity : The dual bromine atoms at C1 increase its efficacy in alkylation reactions, though steric hindrance may limit accessibility .

Aromatic Analogs (e.g., C₁₆H₁₂BrClO₂):

- Pharmaceutical Relevance : Used in synthesizing complex molecules, leveraging the aromatic ring’s electronic effects for regioselective reactions .

Properties

CAS No. |

53535-68-5 |

|---|---|

Molecular Formula |

C3H4BrClO |

Molecular Weight |

171.42 g/mol |

IUPAC Name |

1-bromo-3-chloropropan-2-one |

InChI |

InChI=1S/C3H4BrClO/c4-1-3(6)2-5/h1-2H2 |

InChI Key |

QMUUMVLJNYZYSS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CBr)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.